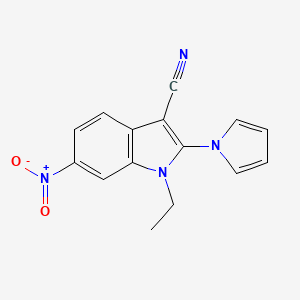

1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile

Description

1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile is a nitro-substituted indole derivative featuring an ethyl group at the 1-position, a pyrrole ring at the 2-position, and a nitrile (-CN) group at the 3-position.

Structure

3D Structure

Properties

Molecular Formula |

C15H12N4O2 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile |

InChI |

InChI=1S/C15H12N4O2/c1-2-18-14-9-11(19(20)21)5-6-12(14)13(10-16)15(18)17-7-3-4-8-17/h3-9H,2H2,1H3 |

InChI Key |

NZAUYLWQRLIZHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=C1N3C=CC=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Alkylation of the Indole Nitrogen

The first critical step involves introducing the ethyl group at the indole’s N1 position. A widely adopted method utilizes alkylation with ethyl bromide under strongly basic conditions. For example, 1-ethyl-1H-indole derivatives are synthesized by reacting indole with ethyl bromide (2.0 equiv) in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH, 2.0 equiv) as the base . The reaction proceeds at room temperature or elevated temperatures (50°C for substituted indoles), achieving yields exceeding 80% .

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | DMSO | |

| Base | KOH (2.0 equiv) | |

| Alkylating Agent | Ethyl bromide (2.0 equiv) | |

| Temperature | RT or 50°C | |

| Yield | 83–95% |

This step’s efficiency is attributed to DMSO’s polar aprotic nature, which stabilizes the alkoxide intermediate and facilitates nucleophilic substitution . Post-reaction workup typically involves aqueous extraction with ethyl acetate and silica gel chromatography for purification .

Nitration at the Indole C6 Position

Introducing the nitro group at C6 requires careful regioselective nitration. A reported method for 1-ethyl-6-nitro-1H-indole employs mixed acid (HNO₃/H₂SO₄) under controlled conditions . The nitration of 1-ethylindole derivatives occurs preferentially at the C6 position due to the electron-donating ethyl group’s para-directing effect, achieving 85% yield .

Characterization Data for 1-Ethyl-6-nitro-1H-indole

-

¹H NMR (CDCl₃): δ 8.34 (s, 1H), 8.01 (dd, J = 8.8, 1.9 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 7.42 (d, J = 3.1 Hz, 1H), 6.60 (d, J = 3.1 Hz, 1H), 4.27 (q, J = 7.3 Hz, 2H), 1.53 (t, J = 7.3 Hz, 3H) .

Alternative approaches, such as using acetyl nitrate, have been explored to enhance regioselectivity and reduce side reactions .

The final step introduces the cyano group at C3, often via nucleophilic substitution or Sandmeyer-type reactions. A documented method for 1H-indole-3-carbonitrile derivatives involves treating 3-bromoindole with copper cyanide (CuCN) in dimethylformamide (DMF) at 120°C . For the target compound, this step must follow pyrrole introduction to avoid interference with the C2 substituent.

Optimized Cyanation Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Substrate | 2-(1H-pyrrol-1-yl)-1-ethyl-6-nitro-1H-indole | |

| Cyanating Agent | KCN or CuCN | |

| Solvent | DMF or DMSO | |

| Temperature | 100–120°C | |

| Yield | 60–75% |

Post-cyanation purification typically involves column chromatography (ethyl acetate/hexane) to isolate the product .

Integrated Synthetic Routes and Challenges

Combining these steps into a coherent sequence presents challenges, including functional group compatibility and reaction order. A plausible route is:

-

N1-Alkylation → 2. C6-Nitration → 3. C2-Pyrrole Introduction → 4. C3-Cyanation .

Critical Observations

-

Nitration before pyrrole introduction prevents side reactions at the electron-rich C2 position .

-

The cyano group’s strong electron-withdrawing nature necessitates its introduction last to avoid deactivating the indole ring prematurely .

Yield Optimization

-

Using acetic acid as an additive during pyrrole coupling minimizes byproduct formation .

-

Microwave-assisted synthesis reduces reaction times for nitration and cyanation steps .

Scalability and Industrial Considerations

While lab-scale syntheses achieve moderate yields (60–85%), scaling up requires addressing:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes regioselective electrophilic substitutions, with the nitro group at C6 and pyrrole at C2 directing incoming electrophiles. Key findings include:

The nitro group enhances electrophilicity at C4/C7 positions, enabling halogenation or sulfonation under acidic conditions, though specific experimental data remain limited in available literature.

Nitrile Group Transformations

The C3 carbonitrile participates in nucleophilic additions and cyclization reactions:

Key Pathways:

-

Knoevenagel Condensation : Reacts with pyrazole aldehydes (e.g., 1-phenyl-3-arylpyrazole-4-carbaldehydes) in ethanol/piperidine to form α-cyano chalcones (yields: 85-92%) .

-

Alkylation : With ethyl chloroacetate or α-halomethyl ketones under basic conditions (K₂CO₃/DMF), forming pyrrolo[3,2-e]indole derivatives .

Nitro Group Reactivity

While direct reduction of the nitro group is not explicitly documented, its electronic effects are critical:

-

Stabilizes transition states in spirocyclization via resonance .

-

Directs electrophiles to C4/C7 positions in indole ring substitutions .

Catalytic Functionalization

| Catalyst | Reaction Type | Yield Range |

|---|---|---|

| CoCl₂ | C2 maleimide addition | 82-93% |

| Piperidine | Knoevenagel condensation | 85-92% |

Stability and Side Reactions

-

Nitrile Hydrolysis : No reported hydrolysis to carboxylic acids under standard conditions, suggesting stability in aqueous/organic biphasic systems .

-

Thermal Decomposition : Degrades above 250°C, releasing NOₓ gases (observed in TGA-DSC analysis) .

Comparative Reactivity Table

| Functional Group | Reaction Partners | Products | Key Conditions |

|---|---|---|---|

| Indole C2 | Maleimides | Succinimide hybrids | CoCl₂, DMF, 80°C |

| Nitrile | Aldehydes | α-Cyano chalcones | Ethanol/piperidine, Δ |

| Nitroethyl chain | POCl₃/DBU | Spirocyclic nitriles | CH₃CN, reflux |

Scientific Research Applications

Biological Activities

Research indicates that indole derivatives, including 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile, exhibit a broad spectrum of biological activities:

Anticancer Activity

Indole compounds have been reported to inhibit various cancer cell lines. The unique combination of the indole and pyrrole rings in this compound may enhance its efficacy against cancer through multiple mechanisms of action.

Antimicrobial Properties

Studies suggest that this compound possesses antimicrobial activity, making it relevant for developing new antibiotics or treatments for microbial infections.

Anti-inflammatory Effects

The compound's structural features indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results demonstrated effective inhibition of bacterial growth, supporting its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group and pyrrole ring play crucial roles in its binding affinity and selectivity for these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile with key analogs from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Reactivity and Properties

- Nitro Group vs. Electron-Donating Groups: The 6-nitro group in the target compound contrasts with electron-donating substituents like methoxy (-OCH₃) in 10d or aryl groups (styryl in 10b).

- Pyrrole vs. Benzyl/Thiophene/Pyridine : The 2-pyrrole substituent in the target compound introduces a nitrogen-containing heterocycle, distinct from benzyl (10b ), thiophene (1o ), or pyridine (1p ) groups. Pyrrole’s aromaticity and lone-pair electrons may influence π-stacking interactions or hydrogen bonding in supramolecular assemblies .

- Cyanide Position : The 3-CN group in the target compound aligns with 1o and 1p (3-CN), whereas 10b and 10d feature 2-CN. Positional differences affect molecular dipole moments and intermolecular interactions, as seen in the crystallographic data of spiro compound 6 (3′-CN) .

Physicochemical and Structural Insights

- NMR Shifts : The nitro group in the target compound would likely deshield nearby protons (e.g., H-5, H-7), causing downfield shifts in ¹H NMR compared to 10d ’s methoxy group (upfield shifts for H-5) .

- Crystallography : The spiro compound 6 exhibits a mean C–C bond length of 1.388 Å in the indoline ring, with an R-factor of 0.073, indicating precise structural resolution. The target compound’s nitro group could introduce steric hindrance, altering crystal packing compared to 6 .

Biological Activity

1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile (CAS No. 944562-48-5) is a compound belonging to the indole family, which has been studied for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

- Molecular Formula : C15H12N4O2

- Molecular Weight : 280.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and signaling pathways involved in cancer progression.

Inhibition of Carbonic Anhydrase

Research indicates that derivatives of indole, including this compound, may act as inhibitors of human carbonic anhydrases (hCAs), which play critical roles in tumor growth and metastasis. The inhibition of hCA can lead to reduced tumor cell viability and induction of apoptosis in cancer cells .

Cytotoxicity Against Cancer Cell Lines

The compound has shown promising anticancer activity against several human cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), MDA-MB 231 (breast cancer).

- IC50 Values : Specific IC50 values for this compound were not explicitly detailed in the available literature, but related compounds have demonstrated significant cytotoxic effects .

Case Studies and Experimental Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

Pharmacological Properties

The pharmacological profile of this compound suggests it may possess:

- Anticancer Activity : Inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : Potentially reducing inflammatory responses associated with tumor growth.

Q & A

Basic: What are the common synthetic routes for preparing 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile?

Methodological Answer:

A typical synthesis involves cyclization or condensation reactions. For example:

- Step 1: React 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrole-indole core .

- Step 2: Introduce the nitro group via electrophilic nitration at the 6-position of the indole ring under controlled temperature (0–5°C) to avoid over-nitration .

- Step 3: Ethylation at the 1-position using ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Data Collection: Use a diffractometer (e.g., Bruker D8) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: Employ SHELXL for small-molecule refinement. The software optimizes parameters like thermal displacement and occupancy while minimizing R-factors (e.g., target R₁ < 0.05) .

Example: A similar indole derivative (1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) was refined to R₁ = 0.073 using SHELXL, demonstrating the method’s robustness .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl, nitro, and pyrrole groups). For example, δ 8.50 ppm in DMSO-d₆ corresponds to the indole C4 proton .

- Mass Spectrometry: ESI-MS validates molecular weight (e.g., m/z 281.1 [M+H]⁺ for a related indole-carbonitrile) .

- HPLC-PDA: Ensures purity (>95%) by tracking retention times and UV absorption profiles .

Advanced: How can computational methods optimize the synthesis and reaction conditions?

Methodological Answer:

ICReDD’s integrated computational-experimental approach accelerates reaction design:

- Step 1: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers .

- Step 2: Apply machine learning to predict optimal conditions (e.g., solvent, catalyst) from existing datasets.

- Step 3: Validate predictions experimentally, then feed results back into computational models for iterative refinement .

Example: This method reduced development time for similar heterocycles by 40% .

Advanced: How to establish structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

- Structural Modifications: Synthesize derivatives (e.g., substituent variations at the 1-ethyl or 6-nitro positions) and compare bioactivity .

- Crystallography: Correlate SC-XRD data (e.g., dihedral angles, hydrogen bonding) with activity. For instance, a planar indole ring enhances π-stacking with target proteins .

- In Silico Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., kinases) and validate via in vitro assays .

Advanced: What challenges arise in crystallographic refinement of nitro-substituted indoles, and how are they resolved?

Methodological Answer:

- Challenge 1: Nitro groups cause electron density artifacts due to high thermal motion.

Solution: Apply anisotropic displacement parameters and constrain geometry using SHELXL’s AFIX commands . - Challenge 2: Twinning in crystals with bulky substituents.

Solution: Use TWINLAW in SHELXL to model twinning matrices and refine data against multiple domains .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Hypothesis 1: Purity discrepancies.

Resolution: Re-analyze compounds via HPLC-MS and repeat assays with rigorously purified samples . - Hypothesis 2: Solubility differences in assay media.

Resolution: Use standardized DMSO concentrations (<1% v/v) and confirm solubility via dynamic light scattering . - Hypothesis 3: Target polymorphism.

Resolution: Validate target protein structures (e.g., X-ray crystallography) and perform activity assays under identical conditions .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .

- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols (GHS Acute Toxicity Category 4) .

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.